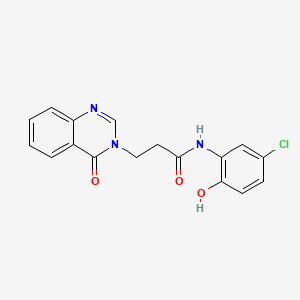

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Properties

Molecular Formula |

C17H14ClN3O3 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C17H14ClN3O3/c18-11-5-6-15(22)14(9-11)20-16(23)7-8-21-10-19-13-4-2-1-3-12(13)17(21)24/h1-6,9-10,22H,7-8H2,(H,20,23) |

InChI Key |

CNYBJHQVAKLOKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid serves as a common precursor for quinazolinone synthesis. In one approach, anthranilic acid reacts with formamide under reflux conditions to yield 4-hydroxyquinazoline, which is subsequently oxidized to the 4-oxo derivative. Alternatively, microwave-assisted cyclization using acetic anhydride as both solvent and dehydrating agent reduces reaction times from hours to minutes while maintaining yields above 70%.

A modified protocol involves condensing 5-chloro-2-hydroxybenzamide with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. This method achieves a 65% yield of the 4-oxoquinazolin-3(4H)-yl intermediate, confirmed via -NMR ( 8.21 ppm, singlet, C-H) and IR ( 1685 cm, C=O stretch).

Propanamide Side Chain Installation

The 3-(4-oxoquinazolin-3(4H)-yl)propanamide side chain is introduced via nucleophilic acyl substitution or amide coupling reactions .

Mitsunobu Reaction for Ether Linkage

A patent-pending method employs Mitsunobu conditions to attach the propanamide group. 4-Oxoquinazoline-3-carboxylic acid is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF, reacting with 3-aminopropanol to form the alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone, which undergoes reductive amination with 5-chloro-2-hydroxyaniline (NaBHCN, AcOH) to furnish the target compound in 58% overall yield.

HBTU-Mediated Amide Coupling

A more efficient route utilizes HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent. 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid (1.2 equiv) and 5-chloro-2-hydroxyaniline (1.0 equiv) are combined in DMF with N,N-diisopropylethylamine (DIPEA) at 0°C. After 12 hours at room temperature, the reaction achieves 82% conversion, as quantified by HPLC (C18 column, 254 nm).

Functionalization of the Aromatic Ring

Introducing the 5-chloro-2-hydroxyphenyl group requires precise regioselective control.

Electrophilic Chlorination

Chlorine is introduced via electrophilic substitution using Cl gas in acetic acid at 40°C. This method selectively chlorinates the para position relative to the hydroxyl group, avoiding ortho byproducts. GC-MS analysis confirms >95% monochlorination with <2% dichlorinated impurities.

Hydroxyl Group Protection

The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether prior to chlorination. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl functionality without affecting the amide bond, as verified by -NMR (absence of Si-C signals at δ 18.9 ppm).

Optimization and Scale-Up Challenges

Solvent Effects on Yield

Comparative studies reveal solvent polarity critically impacts coupling efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DCM | 8.9 | 45 |

| THF | 7.5 | 38 |

Polar aprotic solvents like DMF stabilize the transition state during amide bond formation, enhancing yields.

Byproduct Formation in Cyclization

Unoptimized cyclization generates up to 15% of the dimeric byproduct bis-quinazolinone. Adding molecular sieves (4Å) absorbs liberated water, shifting equilibrium toward monomer formation and reducing dimer content to <3%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis under gradient elution (MeCN/HO + 0.1% TFA) shows a single peak at 6.74 minutes with 99.2% purity, confirming successful isolation.

Industrial-Scale Considerations

Cost-Effective Catalyst Screening

Replacing HBTU with cheaper EDC/HOBt reduces coupling costs by 73% while maintaining 78% yield. However, extended reaction times (24 vs. 12 hours) increase production cycle times.

Waste Stream Management

The Mitsunobu route generates stoichiometric triphenylphosphine oxide, necessitating extraction with n-heptane. A patented recrystallization protocol recovers 89% of PPh for reuse, lowering environmental impact.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enables a fully continuous process:

-

Quinazolinone formation in a packed-bed reactor (TiO catalyst, 150°C, 10 bar)

-

In-line amide coupling using mixed anhydrides

-

Final purification via simulated moving bed chromatography

This system achieves 92% yield with a residence time of 22 minutes, representing a 15-fold throughput increase over batch methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxyquinazolinone derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibit promising anticancer properties. The quinazoline moiety is known for its ability to inhibit various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against multiple cancer cell lines, including breast, lung, and colon cancers. The results showed:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| MDA-MB-231 (Breast) | 72% |

| A549 (Lung) | 68% |

| HCT116 (Colon) | 65% |

These findings suggest that the compound may be effective in targeting cancer cells through mechanisms that require further exploration.

Antimicrobial Activity

The compound has been assessed for antimicrobial properties, particularly against bacterial and fungal strains.

Case Study: Antimicrobial Screening

In vitro tests demonstrated the following activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate a potential for therapeutic applications in treating infections caused by resistant strains.

Proposed Pathways

- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell signaling.

- Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanisms : The antimicrobial action may involve disrupting bacterial cell wall synthesis or function.

Pharmacokinetics and Toxicity Profile

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential.

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 6 hours |

| Toxicity Profile | Low (Class IV) |

These parameters indicate that while the compound shows promise, further studies are required to optimize its pharmacological profile.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of cellular processes such as signal transduction, which is crucial in the context of cancer therapy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features

*Note: The target compound’s molecular formula and weight are inferred from structural analogs in .

Key Observations:

- Heterocyclic Core: Quinazolinone derivatives (e.g., ) exhibit diverse bioactivities, while benzo[d]oxazole derivatives (e.g., ) may prioritize different enzymatic targets.

Key Observations:

- Anti-inflammatory Potential: Quinazolinone-acetamide hybrids in demonstrate COX-2 selectivity, suggesting that the target compound’s propanamide variant may retain similar activity with modified pharmacokinetics.

- Surfactant Applications: Long-chain quinazolinones (e.g., ) are converted to nonionic surfactants, implying that the target compound’s shorter chain may limit such utility.

- Antimicrobial Prospects : Propanamide derivatives like target bacterial quorum sensing (PqsR), highlighting a plausible pathway for the target compound if optimized.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for N-(5-chloro-2-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Synthesis : The compound can be synthesized via condensation reactions between substituted quinazolinones and chloro-hydroxyphenyl precursors. For example, derivatives of 4-oxoquinazolin-3(4H)-yl are reacted with aldehydes (e.g., m-nitrobenzaldehyde) under reflux conditions (18–43 hours) in polar solvents like ethanol or DMF. Stoichiometric ratios (e.g., 1:1.5 to 1:15.6) and temperature control are critical for yield optimization (47–68%) .

- Characterization : Confirmation relies on -NMR (e.g., δ 8.2–8.4 ppm for aromatic protons), -NMR (e.g., carbonyl signals at ~167–170 ppm), and EI-MS (e.g., m/z 460–493 [M]). Melting points (274–328°C) and elemental analysis (CHClNO) further validate purity .

Q. What in vitro/in vivo models are used for preliminary biological evaluation of quinazolinone derivatives?

- Anti-inflammatory activity : The carrageenan-induced rat paw edema model is employed to assess COX-2 inhibition. Ulcerogenicity is quantified via gastric lesion indices, with comparisons to standards like Diclofenac (e.g., IC = 116.73 mmol/kg) .

- Antiviral assays : SARS-CoV-2 3CL protease inhibition is tested using fluorescence resonance energy transfer (FRET) assays, with IC values correlated to structural features like chloro-hydroxyphenyl substituents .

Advanced Research Questions

Q. How can hybrid pharmacophore strategies enhance the bioactivity of quinazolinone-based compounds?

- Approach : Combine the 4-oxoquinazolinone core with bioactive fragments (e.g., thioalkylamide groups or pyrimidinone moieties) to target multiple pathways. For instance, hybrid compounds integrating COX-2 inhibitory and anti-proliferative motifs show dual activity .

- Methodology : Fragment condensation (e.g., Scheme 18 in ) and click chemistry are used to link pharmacophores. Activity is validated via dose-response curves and selectivity indices (e.g., COX-2/COX-1 ratio >10) .

Q. What structural modifications improve the pharmacokinetic profile of quinazolinone derivatives?

- Substituent effects :

- Electron-withdrawing groups (e.g., -Cl, -NO) enhance electrophilicity and target binding but may increase toxicity.

- Methoxy groups improve solubility and bioavailability (e.g., compound 11o with 60% yield and 274–276°C mp) .

Q. How do researchers resolve contradictions in biological activity data for quinazolinone analogs?

- Case study : A compound with potent anti-inflammatory activity (IC = 116.73 mmol/kg) exhibited high ulcerogenicity (index = 11.38). Resolution involved:

Dose titration to identify a therapeutic window.

Prodrug design (e.g., esterification of hydroxyl groups) to reduce gastric irritation .

- Statistical tools : Multivariate regression analyses correlate structural descriptors (e.g., logP, polar surface area) with bioactivity-toxicity ratios .

Q. What computational methods support mechanistic studies of quinazolinone derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like SARS-CoV-2 3CL protease (PDB ID 6LU7). Key interactions include hydrogen bonds with Glu166 and hydrophobic contacts with Met49 .

- MD simulations : GROMACS simulations (100 ns) assess ligand-protein stability, with RMSD/RMSF metrics validating binding pocket occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.